

In-Depth Technical Guide: Thermodynamic Properties of Tetraallyltin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **tetraallyltin**. **Tetraallyltin**, an organotin compound, is utilized in various chemical synthesis processes. A thorough understanding of its thermodynamic characteristics is crucial for process optimization, safety assessments, and computational modeling. This document consolidates available data on the vapor pressure, enthalpy of vaporization, and standard molar enthalpy of formation of **tetraallyltin**. Detailed experimental protocols for the determination of these properties are also presented to aid in the replication and validation of these findings.

Introduction

Tetraallyltin ((C₃H₅)₄Sn) is a tetraorganotin compound characterized by a central tin atom bonded to four allyl groups. Its utility in organic synthesis, particularly in reactions involving allyl group transfer, necessitates a detailed understanding of its physical and chemical properties. Thermodynamic parameters are fundamental to defining the behavior of a substance under varying conditions of temperature and pressure. This guide focuses on the key thermodynamic properties of **tetraallyltin**, providing a critical resource for professionals in research and development.

Physicochemical Properties



A summary of the fundamental physicochemical properties of **tetraallyltin** is presented in Table 1. This data is essential for handling and storage, as well as for the design of experimental setups.

Table 1: Physicochemical Properties of Tetraallyltin

Property	Value	Reference
Molecular Formula	C12H20Sn	
Molecular Weight	283.00 g/mol	[1]
Appearance	Colorless to slightly yellow liquid	[2]
Density	1.179 g/mL at 25 °C	[1]
Boiling Point	69-70 °C at 1.5 mmHg	[1]
Refractive Index (n20/D)	1.539	[1]
Flash Point	75 °C (167 °F) - closed cup	[1]
Solubility	Insoluble in water	[3]

Thermodynamic Properties

The thermodynamic properties of a compound govern its energy transformations and stability. For **tetraallyltin**, the vapor pressure, enthalpy of vaporization, and standard molar enthalpy of formation are of primary interest.

Vapor Pressure

Vapor pressure is a critical parameter for understanding the volatility of a substance and is essential for distillation and vapor-phase reactions.

Table 2: Vapor Pressure of **Tetraallyltin**

Temperature (°C)	Vapor Pressure (mmHg)	Reference
20	< 0.5	[3]



Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. While specific experimental values for the enthalpy of vaporization of **tetraallyltin** are not readily available in the searched literature, it can be estimated from vapor pressure data at different temperatures using the Clausius-Clapeyron equation.

Standard Molar Enthalpy of Formation (\(\Delta Hf^{\circ} \)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. No experimental value for the standard molar enthalpy of formation of **tetraallyltin** has been found in the reviewed literature.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard procedures for measuring vapor pressure and enthalpy of formation.

Determination of Vapor Pressure

The transpiration method (or gas saturation method) is a common and accurate technique for determining the vapor pressure of liquids and solids.

Experimental Workflow for the Transpiration Method:

Caption: Workflow for vapor pressure determination using the transpiration method.

Methodology Details:

- Sample Preparation: A sample of high-purity **tetraallyltin** is placed in the saturator. The purity of the sample is critical and should be verified, for instance, by gas chromatography.
- Gas Flow: A stream of an inert gas, such as nitrogen or argon, is passed through the saturator at a precisely controlled flow rate. The gas must be pre-heated to the temperature of the saturator to avoid temperature gradients.



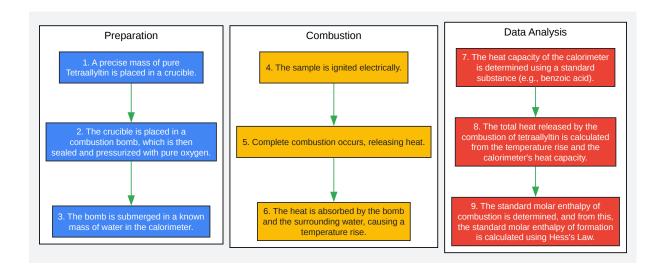
- Saturation: The inert gas becomes saturated with the vapor of tetraallyltin as it bubbles
 through or passes over the liquid sample. The temperature of the saturator must be
 controlled with high precision.
- Condensation: The gas stream then passes through a cold trap (e.g., cooled with liquid nitrogen) where the **tetraallyltin** vapor condenses.
- Quantification: The amount of condensed tetraallyltin is determined by weighing the cold trap before and after the experiment. The total volume of the inert gas passed through the system is measured using a gas meter or a mass flow controller.
- Calculation: The vapor pressure (P) is calculated using the equation: P = (n / (n + N)) * Ptotal
 where 'n' is the number of moles of the condensed substance, 'N' is the number of moles of
 the carrier gas, and Ptotal is the total pressure in the saturator (usually atmospheric
 pressure).

Determination of Standard Molar Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the standard molar enthalpy of formation of organometallic compounds. For organotin compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the solid combustion products.

Logical Flow for Combustion Calorimetry:





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Caption: Logical workflow for determining the standard molar enthalpy of formation via combustion calorimetry.

Methodology Details:

- Sample Preparation: A known mass of purified tetraallyltin is sealed in a container suitable for combustion (e.g., a gelatin capsule or a polyester bag) to prevent its premature vaporization.
- Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel known as a combustion bomb. A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state.
 The bomb is then filled with high-purity oxygen to a pressure of about 30 atm.
- Calorimetry: The sealed bomb is placed in a calorimeter, which is a container filled with a
 precisely known mass of water. The entire assembly is thermally insulated.



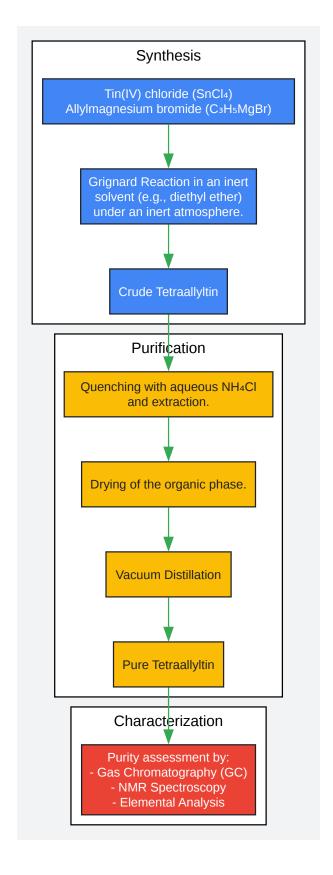
- Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is measured with high precision.
- Analysis of Products: After combustion, the contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from residual nitrogen in the bomb). For organotin compounds, the solid product is typically tin(IV) oxide (SnO₂).
- Calculation: The heat of combustion at constant volume (ΔUc) is calculated from the
 temperature rise and the heat capacity of the calorimeter system (determined by combusting
 a standard substance like benzoic acid). The standard enthalpy of combustion (ΔHc°) is then
 calculated from ΔUc. Finally, the standard molar enthalpy of formation (ΔHf°) is determined
 using Hess's law, with the known standard enthalpies of formation of the combustion
 products (CO₂, H₂O, and SnO₂).

Synthesis and Purification

The accuracy of thermodynamic measurements is highly dependent on the purity of the sample. The following outlines a typical synthesis and purification procedure for **tetraallyltin**.

Synthesis and Purification Workflow:





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Caption: General workflow for the synthesis and purification of tetraallyltin.



Methodology Details:

- Synthesis: **Tetraallyltin** is typically synthesized via the Grignard reaction. Allylmagnesium bromide, prepared from allyl bromide and magnesium turnings in an anhydrous solvent like diethyl ether, is reacted with tin(IV) chloride under a dry, inert atmosphere (e.g., nitrogen or argon).
- Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed and dried over an anhydrous drying agent (e.g., MgSO₄).
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to obtain pure tetraallyltin.
- Characterization and Purity Analysis: The purity of the final product should be rigorously assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹¹9Sn), and elemental analysis before conducting thermodynamic measurements.

Conclusion

This technical guide has summarized the available thermodynamic properties of **tetraallyltin** and provided detailed descriptions of the standard experimental methodologies for their determination. While some basic physicochemical data are available, there is a notable lack of experimentally determined values for key thermodynamic parameters such as the enthalpy of vaporization and the standard molar enthalpy of formation in the current scientific literature. The experimental protocols and workflows detailed herein provide a roadmap for researchers to obtain this critical data, which is essential for advancing the use of **tetraallyltin** in various applications, including drug development and materials science. Further experimental work is highly encouraged to fill these data gaps and to provide a more complete thermodynamic profile of this important organotin compound.

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